Cas no 2034067-56-4 (1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride)

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride structure
2034067-56-4 structure
Product name:1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
CAS No:2034067-56-4
MF:C11H16Cl2N4OS
Molecular Weight:323.241938591003
CID:6520605
PubChem ID:120021628

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
    • AKOS026018043
    • EN300-37462546
    • 2034067-56-4
    • 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
    • インチ: 1S/C11H14N4OS.2ClH/c1-6-17-8-9(1)11-13-10(16-14-11)7-15-4-2-12-3-5-15;;/h1,6,8,12H,2-5,7H2;2*1H
    • InChIKey: OVCAROREUABCQQ-UHFFFAOYSA-N
    • SMILES: Cl.Cl.S1C=CC(=C1)C1=NOC(CN2CCNCC2)=N1

計算された属性

  • 精确分子量: 322.0421877g/mol
  • 同位素质量: 322.0421877g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 250
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.4Ų

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37462546-0.5g
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
2034067-56-4 95.0%
0.5g
$284.0 2025-03-16
Enamine
EN300-37462546-0.1g
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
2034067-56-4 95.0%
0.1g
$105.0 2025-03-16
1PlusChem
1P028RRO-250mg
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride
2034067-56-4 95%
250mg
$239.00 2023-12-19
Aaron
AR028S00-5g
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride
2034067-56-4 95%
5g
$1559.00 2023-12-15
1PlusChem
1P028RRO-100mg
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride
2034067-56-4 95%
100mg
$186.00 2023-12-19
Enamine
EN300-37462546-2.5g
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
2034067-56-4 95.0%
2.5g
$754.0 2025-03-16
Enamine
EN300-37462546-5.0g
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
2034067-56-4 95.0%
5.0g
$1115.0 2025-03-16
Enamine
EN300-37462546-1.0g
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
2034067-56-4 95.0%
1.0g
$385.0 2025-03-16
Enamine
EN300-37462546-0.25g
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
2034067-56-4 95.0%
0.25g
$149.0 2025-03-16
Enamine
EN300-37462546-0.05g
1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
2034067-56-4 95.0%
0.05g
$69.0 2025-03-16

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride 関連文献

1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochlorideに関する追加情報

Introduction to 1-{[3-(Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]}piperazine dihydrochloride and Its Significance in Modern Chemical Biology

1-{[3-(Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]}piperazine dihydrochloride (CAS No. 2034067-56-4) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This compound belongs to a class of molecules that integrate heterocyclic scaffolds with pharmacologically relevant moieties, making it a promising candidate for further investigation.

The molecular structure of 1-{[3-(Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]}piperazine dihydrochloride features a piperazine core linked to a thiophene-based 1,2,4-oxadiazole moiety. This combination of heterocycles is not only chemically intriguing but also biologically relevant. The piperazine ring is a common pharmacophore found in numerous therapeutic agents, known for its ability to interact with biological targets such as receptors and enzymes. The incorporation of the thiophene-1,2,4-oxadiazole unit introduces additional functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

In recent years, there has been a surge in research focused on developing novel compounds that leverage the synergistic effects of multiple heterocyclic systems. The structural motif present in 1-{[3-(Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]}piperazine dihydrochloride aligns well with this trend. Studies have shown that such compounds can exhibit enhanced binding affinity and selectivity when compared to individual heterocyclic analogs. This is attributed to the ability of the combined scaffold to engage multiple binding sites on biological targets, leading to more potent and selective interactions.

The thiophene ring in 1-{[3-(Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]}piperazine dihydrochloride is particularly noteworthy due to its role as an important scaffold in medicinal chemistry. Thiophene derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The presence of this moiety in the compound suggests potential therapeutic applications in these areas. Moreover, the 1,2,4-oxadiazole ring is known for its bioisosteric properties with other heterocycles such as pyrazole and triazole, which are frequently used in drug development due to their ability to enhance metabolic stability and bioavailability.

The dihydrochloride salt form of this compound (piperazine dihydrochloride) is particularly advantageous from a pharmaceutical perspective. The salt form improves the solubility and stability of the compound, making it more suitable for formulation into various dosage forms. This is crucial for ensuring consistent drug delivery and efficacy in clinical settings.

In the context of current research trends, 1-{[3-(Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]}piperazine dihydrochloride represents an exciting avenue for further exploration. Recent studies have highlighted the importance of structure-based drug design in identifying novel therapeutic agents. The unique scaffold of this compound provides a rich foundation for computational modeling and experimental validation to uncover new biological activities.

The potential applications of 1-{[3-(Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]}piperazine dihydrochloride extend beyond traditional therapeutic areas. For instance, its structural features make it a candidate for developing probes and tools for biochemical research. These tools can be used to investigate the function of various biological targets and pathways, providing valuable insights into disease mechanisms and potential therapeutic strategies.

The synthesis of 1-{[3-(Thiophen

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